1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol
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Overview
Description
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol is an organic compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol typically involves the reaction of 2,6-dimethylheptan-4-ylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
- 3-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol
- 1-(2,6-Dimethylheptan-4-yl)aminopropan-2-ol
Comparison: 1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
1-(2,6-dimethylheptan-4-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H27NO/c1-9(2)6-12(7-10(3)4)13-8-11(5)14/h9-14H,6-8H2,1-5H3 |
InChI Key |
DWGDPEDIHFYCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)NCC(C)O |
Origin of Product |
United States |
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